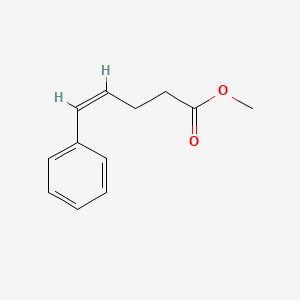

methyl (Z)-5-phenylpent-4-enoate

Description

Contextualization within Olefinic Ester Synthesis

The synthesis of olefins, or alkenes, is a cornerstone of organic chemistry because they are not only widespread in natural products, pharmaceuticals, and agrochemicals but also act as versatile intermediates for accessing other functional groups. acs.org Olefinic esters, which contain both an alkene and an ester moiety, are particularly useful synthons. The ester group can be readily transformed into a variety of other functionalities, while the alkene provides a site for numerous addition and transformation reactions. The synthesis of a compound like methyl (Z)-5-phenylpent-4-enoate is thus situated within the broader challenge of creating multifunctional molecules where the geometric configuration of the double bond is precisely controlled.

Significance of (Z)-Alkenoate Stereochemistry in Synthetic Pathways

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that dictates a compound's physical, chemical, and biological properties. rijournals.comresearchgate.net In alkenes, this is often manifested as E/Z isomerism, which arises from the restricted rotation around a double bond. studymind.co.uk The E/Z designation is determined using the Cahn-Ingold-Prelog priority rules. pressbooks.pub For each carbon of the double bond, the attached substituents are ranked by atomic number; if the higher-priority groups are on the same side, the configuration is Z (from the German zusammen, meaning "together"), and if they are on opposite sides, it is E (from entgegen, meaning "opposite"). studymind.co.ukpressbooks.pub

The synthesis of the (Z)-isomer, also known as the cis-isomer in simpler systems, is often more challenging than the synthesis of its (E)- or trans-counterpart. acs.orgnih.gov This difficulty arises because the (Z)-isomer is typically the thermodynamically less stable, higher-energy form due to greater steric repulsion between substituents on the same side of the double bond. acs.orgnih.govnih.gov Achieving high selectivity for the (Z)-geometry is a significant goal in organic synthesis, as the specific stereochemistry of a double bond can profoundly influence the outcome of subsequent reactions and the biological activity of the final molecule. studymind.co.uknumberanalytics.com This is especially crucial in pharmaceutical synthesis, where only one stereoisomer may exhibit the desired therapeutic effect. rijournals.comnumberanalytics.com

Historical Development of Synthetic Approaches to Analogous Compounds

The pursuit of stereochemically pure alkenes has led to the development of numerous synthetic methods over the decades. The synthesis of (Z)-alkenes, including analogues of this compound, has been a persistent challenge, prompting the evolution of several key strategies.

One of the most classic and widely utilized methods for generating (Z)-alkenes is the Wittig reaction . nih.gov This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. While highly reliable and generally favoring the (Z)-isomer with non-stabilized ylides, it can sometimes produce mixtures of E and Z isomers. acs.orgnih.gov Modifications, such as the Schlosser modification, have been developed to enhance selectivity. uh.edu

Another foundational technique is the partial reduction of alkynes . The use of specific catalysts allows for the syn-hydrogenation of an alkyne to a (Z)-alkene. The most well-known of these is Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which selectively produces the (Z)-alkene without over-reduction to the alkane. uh.edu

More recently, olefin metathesis has emerged as a powerful and versatile tool for forming carbon-carbon double bonds. illinois.edu The development of highly active and selective catalysts, particularly those based on molybdenum and ruthenium, has enabled (Z)-selective cross-metathesis reactions. nih.govnih.govresearchgate.net These modern catalysts allow for the direct coupling of two terminal alkenes to form a disubstituted (Z)-alkene with high stereocontrol, representing a significant advancement over classical methods. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methods for (Z)-Alkenoates

| Method | General Description | Typical (Z)-Selectivity | Key Features & Limitations |

|---|---|---|---|

| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone. nih.gov | Good to excellent with non-stabilized ylides. nih.gov | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification. Selectivity depends on ylide stability and reaction conditions. acs.org |

| Alkyne Reduction | Catalytic hydrogenation of an alkyne using a poisoned catalyst. uh.edu | Excellent. | Requires an alkyne precursor. Catalyst poisoning is crucial to prevent over-reduction. uh.edu |

| (Z)-Selective Olefin Metathesis | Catalytic cross-reaction of two terminal alkenes using specific transition metal catalysts (e.g., Molybdenum-based). nih.govresearchgate.net | Good to excellent (>98% in some cases). nih.govresearchgate.net | Highly efficient and atom-economical. Relies on advanced, often air-sensitive, catalysts. nih.govresearchgate.net |

Overview of Research Trajectories for Phenylalkenoate Esters

Current research on the synthesis of phenylalkenoate esters and related compounds is focused on developing more efficient, selective, and sustainable catalytic methods. A major trajectory is the continued refinement of Z-selective olefin metathesis . Researchers are designing new molybdenum and ruthenium catalysts that offer higher turnovers, broader substrate scope, and even greater stereoselectivity under milder conditions. nih.govresearchgate.net The ability to use readily available terminal olefins as starting materials makes this approach particularly attractive. researchgate.net

Another active area involves the development of novel stereoselective elimination reactions . For instance, protocols using β-hydroxy N-hydroxyphthalimide (NHPI) esters have been reported to produce either the E or Z olefin with high selectivity, depending on the stereochemistry of the starting material, via a non-radical pathway. acs.orgacs.org These methods provide alternative disconnections for accessing specific olefin isomers.

Furthermore, research into tandem catalytic processes is gaining traction. These strategies aim to combine multiple transformations, such as olefin functionalization and isomerization, into a single operation. For example, nickel-catalyzed reactions that unite simple monosubstituted olefins with various reagents can create more complex, highly substituted alkenes with excellent stereocontrol, offering new retrosynthetic pathways to valuable molecules. nih.gov These advanced catalytic systems represent the forefront of research aimed at the precise and efficient construction of molecules like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

methyl (Z)-5-phenylpent-4-enoate |

InChI |

InChI=1S/C12H14O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-5,7-9H,6,10H2,1H3/b9-5- |

InChI Key |

UVUIVBGAUNLGSR-UITAMQMPSA-N |

Isomeric SMILES |

COC(=O)CC/C=C\C1=CC=CC=C1 |

Canonical SMILES |

COC(=O)CCC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Z 5 Phenylpent 4 Enoate

Stereoselective Olefination Strategies

Olefination reactions are a cornerstone in the synthesis of alkenes. Achieving high (Z)-selectivity often requires carefully tailored reagents and reaction conditions to kinetically favor the formation of the desired isomer.

(Z)-Selective Wittig Reactions and Modifications

The Wittig reaction, a reaction between a phosphorus ylide and a carbonyl compound, is a powerful tool for alkene synthesis. libretexts.org While unstabilized ylides typically provide good (Z)-selectivity, the synthesis of α,β-unsaturated esters like methyl (Z)-5-phenylpent-4-enoate often employs stabilized ylides, which generally favor the (E)-isomer. However, modifications to the standard Wittig protocol can enhance the formation of the (Z)-product.

The key to (Z)-selectivity in the Wittig reaction lies in the kinetic control of the irreversible formation of a syn-oxaphosphetane intermediate, which then collapses to the (Z)-alkene. adichemistry.com The choice of solvent and base is critical in this process. Non-polar solvents and salt-free conditions are generally preferred to prevent equilibration to the more stable anti-oxaphosphetane that leads to the (E)-alkene.

For the synthesis of this compound, a plausible Wittig approach would involve the reaction of benzaldehyde (B42025) with the ylide derived from methyl 4-(triphenylphosphoranylidene)butanoate. To favor the (Z)-isomer, specific conditions would be necessary, as outlined in the illustrative table below, based on general principles for (Z)-selective Wittig reactions.

Table 1: Illustrative Conditions for (Z)-Selective Wittig Olefination

| Entry | Ylide Type | Carbonyl Partner | Base | Solvent | Temperature (°C) | Typical (Z:E) Ratio |

| 1 | Stabilized | Benzaldehyde | NaH | THF | -78 to 25 | Low (E-favored) |

| 2 | Unstabilized | Benzaldehyde | n-BuLi | THF | -78 | High (Z-favored) |

| 3 | Semistabilized | Benzaldehyde | NaHMDS | Toluene | -78 to 0 | Moderate to High (Z) |

This table is illustrative and based on general principles of the Wittig reaction. Specific optimization would be required for the synthesis of this compound.

Horner-Wadsworth-Emmons (HWE) Reaction for (Z)-Stereocontrol

The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, is a widely used modification of the Wittig reaction. wikipedia.org It typically offers excellent (E)-selectivity for the synthesis of α,β-unsaturated esters. organic-chemistry.org However, significant efforts have been directed towards developing (Z)-selective variants of the HWE reaction.

The Still-Gennari modification is a prominent example, employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) to favor the kinetic (Z)-alkene product. youtube.com These conditions prevent the equilibration of the intermediates that would otherwise lead to the thermodynamically more stable (E)-isomer.

In the context of synthesizing this compound, a Still-Gennari type approach would involve the reaction of benzaldehyde with a suitably modified phosphonate ester, such as methyl 4-(bis(2,2,2-trifluoroethoxy)phosphoryl)butanoate.

Table 2: Representative Conditions for (Z)-Selective HWE Reactions

| Entry | Phosphonate Reagent | Carbonyl Partner | Base/Additive | Solvent | Temperature (°C) | Typical (Z:E) Ratio |

| 1 | Standard (e.g., triethyl phosphonoacetate) | Benzaldehyde | NaH | THF | 25 | >1:99 (E-favored) |

| 2 | Still-Gennari Type | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | >95:5 (Z-favored) |

| 3 | Ando Type (Aryl-substituted) | Benzaldehyde | NaH | THF | -78 to 25 | High (Z-favored) |

This table is illustrative and based on general principles of modified HWE reactions. semanticscholar.orgdiva-portal.org Specific optimization would be required for the target molecule.

Catalytic Approaches for (Z)-Alkene Formation

Recent advances have led to the development of catalytic methods for the (Z)-selective synthesis of alkenes, offering more atom-economical and environmentally benign alternatives to stoichiometric reagents.

One such approach is olefin metathesis . While early ruthenium and molybdenum-based catalysts for cross-metathesis generally favored the (E)-isomer, newer generations of catalysts have been designed to provide high (Z)-selectivity. These catalysts often feature sterically demanding ligands that control the geometry of the metallacyclobutane intermediate, directing the reaction towards the formation of the (Z)-alkene.

Another emerging area is the use of iron-catalyzed reductive coupling reactions . These methods can couple alkyl halides with terminal alkynes to produce 1,2-disubstituted olefins with high (Z)-selectivity. For a molecule like this compound, this could potentially involve the coupling of a phenylacetylene (B144264) derivative with a suitable four-carbon alkyl halide ester.

Cross-Coupling Reactions Leading to the this compound Framework

Cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. While often used to connect sp2-hybridized carbons, they can also be adapted for the stereoselective synthesis of alkenes.

Heck Reaction and Variants for Styrene (B11656) Moiety Incorporation

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful method for forming substituted alkenes. nih.gov Typically, the reaction of an aryl halide with a terminal alkene leads to the (E)-substituted product. However, careful selection of catalysts, ligands, and reaction conditions can influence the stereochemical outcome.

For the synthesis of this compound, a Heck-type reaction could be envisioned between a phenyl halide (e.g., iodobenzene) and a pre-formed methyl pent-4-enoate. Achieving (Z)-selectivity would be challenging and would likely require specialized catalytic systems that can override the inherent preference for the (E)-isomer. Research into intramolecular Heck reactions has shown that cyclic constraints can favor the formation of (Z)-isomers, a principle that could potentially be adapted for intermolecular variants.

Suzuki-Miyaura Coupling in the Context of Olefin Synthesis

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, is one of the most versatile cross-coupling reactions. libretexts.org This reaction can be employed for the synthesis of substituted alkenes with high stereochemical control.

A potential route to this compound via Suzuki-Miyaura coupling would involve the reaction of a (Z)-vinyl boronic ester with a phenyl halide, or conversely, the coupling of phenylboronic acid with a (Z)-vinyl halide. The key to this approach is the stereospecific preparation of the vinylboron or vinyl halide starting material. For instance, the hydroboration of a suitable alkyne precursor can provide the (Z)-vinylborane, which can then be coupled with a phenyl halide while retaining the double bond geometry.

Table 3: Illustrative Suzuki-Miyaura Coupling for (Z)-Alkene Synthesis

| Entry | Boron Reagent | Halide Partner | Palladium Catalyst | Base | Typical Stereoretention |

| 1 | (Z)-Vinylboronic acid | Phenyl iodide | Pd(PPh₃)₄ | Na₂CO₃ | High |

| 2 | Phenylboronic acid | (Z)-Vinyl bromide | Pd(dppf)Cl₂ | K₃PO₄ | High |

This table is illustrative and based on the general principles of Suzuki-Miyaura coupling. libretexts.org The stereochemical outcome is highly dependent on the stereochemical purity of the starting materials.

Negishi and Stille Coupling Applications

While direct, high-yielding applications of Negishi and Stille couplings for the synthesis of this compound are not extensively documented in readily available literature, the principles of these powerful cross-coupling reactions offer a theoretical framework for its construction. The key challenge lies in the stereoselective formation of the (Z)-alkene bond.

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. A plausible retrosynthetic analysis for this compound would involve the coupling of a (Z)-vinylic halide with an organozinc reagent derived from a protected 3-carboxypropene or a related synthon. The stereochemical integrity of the vinylic halide is crucial, and research has shown that the addition of additives like N-methylimidazole can significantly enhance stereoretention in Negishi couplings of (Z)-alkenyl halides.

A hypothetical synthetic approach could involve the following steps:

Synthesis of a (Z)-1-bromo-2-phenylethene.

Preparation of a suitable organozinc reagent, such as the zincate of methyl 3-butenoate.

Palladium-catalyzed cross-coupling of these two fragments.

Success would be contingent on minimizing isomerization of the (Z)-vinylic halide and the organozinc reagent under the reaction conditions.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. For the synthesis of this compound, a potential strategy would involve the coupling of a (Z)-vinylstannane with a suitable electrophile. The preparation of stereochemically pure (Z)-vinylstannanes is a well-established field, often involving hydrostannylation of alkynes.

A conceptual pathway could be:

Synthesis of (Z)-tributyl(2-phenylethenyl)stannane.

Coupling with an electrophile such as methyl 3-bromopropionate in the presence of a palladium catalyst.

The primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.

Advanced Esterification Techniques for Carboxylic Acid Precursors

The final step in many synthetic routes to this compound involves the esterification of the corresponding carboxylic acid, (Z)-5-phenylpent-4-enoic acid. Given the potential for isomerization of the double bond under harsh conditions, mild and efficient esterification methods are paramount.

Fischer Esterification Under Controlled Conditions

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classical method. However, for substrates like (Z)-5-phenylpent-4-enoic acid, traditional conditions (e.g., refluxing in excess methanol (B129727) with a strong acid catalyst) could lead to significant E/Z isomerization. To mitigate this, controlled conditions are necessary.

Key modifications to the standard Fischer esterification protocol include:

Lower Reaction Temperatures: Running the reaction at room temperature or slightly above can minimize the energy input that could lead to isomerization.

Milder Acid Catalysts: Using less aggressive acid catalysts, such as para-toluenesulfonic acid (p-TsOH) in stoichiometric amounts or milder solid-supported acids, can reduce side reactions.

Azeotropic Removal of Water: Employing a Dean-Stark apparatus to remove the water byproduct drives the equilibrium towards the ester product without requiring high temperatures.

Recent studies on the esterification of cinnamic acid derivatives have highlighted the optimization of classic catalysts like sulfuric acid for quantitative conversions under controlled conditions.

| Parameter | Conventional Fischer Esterification | Controlled Fischer Esterification |

| Temperature | High (Reflux) | Low to Moderate |

| Catalyst | Strong Acid (e.g., H₂SO₄) in excess | Milder Acid (e.g., p-TsOH) or controlled stoichiometry |

| Byproduct Removal | Often relies on excess alcohol | Azeotropic removal of water |

| Risk of Isomerization | High | Minimized |

Steglich Esterification and Other Coupling Reagent Methods

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols, particularly for sensitive or sterically hindered substrates. It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP).

The reaction proceeds at room temperature and under neutral conditions, making it ideal for the esterification of (Z)-5-phenylpent-4-enoic acid without the risk of isomerization. The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by DMAP.

Table of Common Coupling Reagents for Esterification:

| Coupling Reagent | Activating Agent | Byproduct | Key Advantages |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Mild conditions, high yields. |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble urea | Easy workup and purification. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | High efficiency, low epimerization for chiral acids. |

The use of these coupling reagents provides a robust and reliable method for the synthesis of this compound from its carboxylic acid precursor with excellent preservation of the double bond geometry.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Reaction Environments

Traditional organic synthesis often relies on volatile and often toxic organic solvents. The development of solvent-free and aqueous reaction media offers significant environmental benefits.

Solvent-Free Reactions: Performing reactions in the absence of a solvent can lead to higher reaction rates, easier product isolation, and reduced waste. For the esterification of (Z)-5-phenylpent-4-enoic acid, solid-state reactions or reactions using one of the reactants as the solvent (e.g., a large excess of methanol in Fischer esterification under controlled conditions) could be explored. Mechanochemical methods, such as ball milling, have also emerged as a powerful solvent-free technique for various organic transformations, including Wittig reactions which can be a route to the precursor acid. rsc.org

Aqueous Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the reactants for the synthesis of this compound may have limited water solubility, the use of phase-transfer catalysts or surfactant-mediated micellar catalysis can enable efficient reactions in aqueous media. For instance, aqueous Wittig reactions have been developed that could be adapted for the synthesis of the (Z)-alkene precursor. nih.gov

Sustainable Catalysis in (Z)-Olefination

The stereoselective formation of the (Z)-double bond is a critical step in the synthesis of this compound. Sustainable catalysis focuses on the use of efficient, recyclable, and environmentally benign catalysts.

Z-Selective Wittig and Horner-Wadsworth-Emmons Reactions: The Wittig reaction is a classic method for alkene synthesis. Unstabilized ylides generally favor the formation of (Z)-alkenes. beilstein-journals.org The Horner-Wadsworth-Emmons (HWE) reaction, which typically favors (E)-alkenes, can be modified to produce (Z)-isomers with high selectivity by using specific phosphonate reagents, such as those developed by Still and Gennari. nih.govconicet.gov.ar These methods, while often stoichiometric in the phosphorus reagent, can be made more sustainable by developing catalytic versions or by recycling the phosphine (B1218219) oxide byproduct.

Ruthenium-Catalyzed Z-Selective Cross-Metathesis: Olefin metathesis has become a powerful tool in organic synthesis. The development of ruthenium-based catalysts that can selectively form (Z)-alkenes in cross-metathesis reactions offers a highly atom-economical and efficient route. rsc.orgrsc.org A potential green synthesis of this compound could involve the cross-metathesis of styrene with methyl 3-butenoate using a Z-selective ruthenium catalyst.

Table of Sustainable Catalytic Approaches for (Z)-Olefination:

| Method | Catalyst/Reagent | Key Features |

| Z-Selective Wittig Reaction | Unstabilized Phosphonium (B103445) Ylides | Good (Z)-selectivity, mild conditions. |

| Still-Gennari HWE Reaction | Bis(trifluoroethyl)phosphonoacetates | High (Z)-selectivity, applicable to a wide range of aldehydes. |

| Ruthenium-Catalyzed Cross-Metathesis | Z-Selective Ruthenium Catalysts | High atom economy, catalytic, direct formation of C=C bonds. |

By embracing these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved with high stereoselectivity, efficiency, and environmental responsibility.

Mechanistic Investigations of Reactions Involving Methyl Z 5 Phenylpent 4 Enoate

Elucidation of Reaction Pathways for Olefination

The formation of the carbon-carbon double bond in methyl (Z)-5-phenylpent-4-enoate is a critical step in its synthesis, typically achieved through an olefination reaction. The Wittig reaction is a prominent method for selectively producing (Z)-alkenes, and its mechanism provides a clear pathway to the target molecule. aiche.org

The synthesis of this compound via the Wittig reaction would logically involve the reaction of a non-stabilized phosphorus ylide with an appropriate aldehyde. Specifically, the reaction would proceed between benzaldehyde (B42025) and the ylide generated from (3-methoxycarbonylpropyl)triphenylphosphonium bromide.

The reaction pathway can be elucidated in the following steps:

Ylide Formation: The process begins with the formation of the phosphonium (B103445) salt, (3-methoxycarbonylpropyl)triphenylphosphonium bromide, through the S_N2 reaction of triphenylphosphine (B44618) with methyl 4-bromobutanoate. Subsequent deprotonation of this salt with a strong, non-nucleophilic base, such as an organolithium reagent (e.g., n-butyllithium) or sodium amide in a non-polar, aprotic solvent like THF, generates the corresponding non-stabilized phosphonium ylide. researchgate.net The non-stabilized nature of this ylide is key to achieving (Z)-selectivity.

Nucleophilic Attack and Oxaphosphetane Formation: The generated ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This initial attack leads to the formation of a betaine (B1666868) intermediate, which rapidly cyclizes to a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgresearchgate.net For non-stabilized ylides, this cycloaddition is believed to proceed through a concerted [2+2] pathway under lithium-free conditions. nih.gov

Decomposition to Products: The oxaphosphetane intermediate is unstable and undergoes a syn-elimination, breaking the carbon-oxygen and phosphorus-carbon bonds. This decomposition is driven by the formation of the very stable triphenylphosphine oxide byproduct and results in the desired alkene, this compound. aiche.orgresearchgate.net

Studies of Stereocontrol Mechanisms in (Z)-Alkene Formation

The predominance of the (Z)-isomer in the Wittig reaction with non-stabilized ylides is a well-studied phenomenon, and the mechanism of stereocontrol is central to the synthesis of this compound.

The kinetic control of the reaction favors the formation of the (Z)-alkene. The transition state leading to the syn-oxaphosphetane is lower in energy than the transition state leading to the anti-oxaphosphetane. This preference is explained by the Vedejs model, which considers a puckered, four-centered transition state for the cycloaddition. nih.gov In this model, the approach of the ylide and the aldehyde is oriented to minimize steric hindrance between the substituents.

For the reaction leading to this compound, the bulky phenyl group of benzaldehyde and the triphenylphosphonium group of the ylide orient themselves to be far apart in the transition state. This leads to a kinetically favored approach that results in the syn-oxaphosphetane. The subsequent decomposition of this syn-intermediate stereospecifically yields the (Z)-alkene.

It is important to note that the presence of lithium salts can affect the stereoselectivity by promoting the formation and equilibration of betaine intermediates, which can lead to a decrease in (Z)-selectivity. Therefore, the choice of base and reaction conditions is critical for maximizing the yield of the desired (Z)-isomer.

Mechanistic Aspects of Functional Group Transformations

Once synthesized, the functional groups of this compound—the ester and the alkene—can undergo various transformations. Understanding the mechanisms of these reactions is key to the further elaboration of this molecule.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, (Z)-5-phenylpent-4-enoic acid. This reaction is typically carried out under basic conditions (saponification) followed by acidic workup, or under acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a two-step process. First, a hydroxide (B78521) ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylate. In the final step, the methoxide ion deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding the carboxylate salt and methanol (B129727). Acidification of the reaction mixture then protonates the carboxylate to give the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. This leads to a tetrahedral intermediate. A proton transfer from the attacking water molecule to the methoxy (B1213986) group occurs, followed by the elimination of methanol as a neutral leaving group, regenerating the acid catalyst and forming the carboxylic acid. This reaction is reversible.

Alkene Reduction: The carbon-carbon double bond can be reduced to a single bond, yielding methyl 5-phenylpentanoate. A common method for this transformation is catalytic hydrogenation.

Catalytic Hydrogenation: This reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. The hydrogen atoms add syn-selectively across the double bond from the catalyst surface, resulting in the saturated alkane. The reaction proceeds through a series of steps involving the formation of metal-hydride bonds and the stepwise addition of hydrogen atoms to the alkene carbons.

Transition State Analysis for Key Synthetic Steps

The stereochemical outcome of the Wittig reaction is determined by the relative energies of the transition states leading to the different stereoisomeric intermediates. For the synthesis of this compound using a non-stabilized ylide, the key step is the formation of the oxaphosphetane.

Computational studies and experimental evidence support a model where the transition state for the formation of the syn-oxaphosphetane is favored over the anti-oxaphosphetane. nih.gov This is often depicted using a puckered four-membered ring transition state model.

The key features of the favored transition state leading to the (Z)-product are:

Early and Asynchronous Nature: For non-stabilized ylides, the transition state is relatively early, meaning it resembles the starting materials more than the product. The carbon-carbon bond formation is more advanced than the carbon-oxygen bond formation.

Minimized Steric Interactions: The geometry of the transition state is such that the bulky substituents on the aldehyde (the phenyl group) and the ylide (the triphenylphosphonium group and the propyl ester chain) are positioned to minimize steric repulsion. The preferred arrangement places the phenyl group and the triphenylphosphonium group in a pseudo-equatorial position in the puckered transition state, leading to the syn adduct.

Irreversibility: The subsequent decomposition of the syn-oxaphosphetane to the (Z)-alkene and triphenylphosphine oxide is rapid and irreversible, thus locking in the stereochemistry established in the initial cycloaddition step.

The energy difference between the transition state leading to the (Z)-alkene and the one leading to the (E)-alkene is sufficient to provide high (Z)-selectivity under kinetically controlled conditions.

Chemical Reactivity and Transformations of Methyl Z 5 Phenylpent 4 Enoate As a Synthon

Olefin Functionalization Reactions

The reactivity of the carbon-carbon double bond in methyl (Z)-5-phenylpent-4-enoate is central to its application as a synthon. This electron-rich feature can undergo a variety of addition and cycloaddition reactions, often with a high degree of stereocontrol, leading to the formation of new stereocenters.

Stereoselective Hydrogenation Pathways

The reduction of the alkene in this compound to the corresponding saturated ester, methyl 5-phenylpentanoate, can be achieved through catalytic hydrogenation. The stereochemical outcome of this reaction is of significant interest, particularly in the context of asymmetric synthesis. While specific studies on this exact substrate are not extensively documented in publicly available literature, the hydrogenation of structurally similar compounds, such as methyl cinnamate (B1238496) and other allylic esters, provides a strong basis for predicting its behavior.

A variety of transition metal catalysts, including those based on palladium, platinum, rhodium, and ruthenium, are effective for the hydrogenation of alkenes. For instance, palladium on carbon (Pd/C) is a common and efficient catalyst for such transformations, typically proceeding with syn-addition of hydrogen across the double bond. In the case of this compound, this would lead to the formation of methyl 5-phenylpentanoate.

For asymmetric hydrogenation, where the goal is to produce a single enantiomer of the saturated product, chiral catalysts are employed. Complexes of rhodium and ruthenium with chiral phosphine (B1218219) ligands, such as BINAP, are well-established for the enantioselective hydrogenation of functionalized alkenes. The choice of catalyst and reaction conditions can influence the stereochemical course of the reaction, leading to high enantiomeric excesses of the desired product. The development of iridium-catalyzed asymmetric hydrogenation has also shown great promise for a range of unsaturated esters.

Table 1: Potential Catalytic Systems for the Hydrogenation of this compound

| Catalyst System | Expected Product | Potential for Stereocontrol |

|---|---|---|

| H₂, Pd/C | Methyl 5-phenylpentanoate | Achiral product |

| H₂, [Rh(COD)(DIPAMP)]⁺BF₄⁻ | Enantioenriched Methyl 5-phenylpentanoate | High enantioselectivity reported for similar substrates |

| H₂, Ru(OAc)₂(BINAP) | Enantioenriched Methyl 5-phenylpentanoate | High enantioselectivity reported for similar substrates |

| Ir-based catalysts (e.g., with SpiroPAP ligands) | Enantioenriched Methyl 5-phenylpentanoate | High enantioselectivity and diastereoselectivity in related systems |

Epoxidation Reactions and Diastereoselectivity

The carbon-carbon double bond of this compound can be converted into an epoxide, a versatile three-membered ring containing an oxygen atom. This transformation is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. The epoxidation of an alkene is a stereospecific reaction, meaning that the stereochemistry of the starting alkene is retained in the product. For a Z-alkene, the substituents on the resulting epoxide will be cis to each other.

When a molecule already contains a chiral center, the epoxidation of a nearby double bond can proceed with diastereoselectivity, meaning that one diastereomer of the product is formed in excess over the other. In the case of this compound, which is itself achiral, epoxidation will produce a racemic mixture of enantiomeric epoxides. However, if a chiral auxiliary were to be introduced, for example, by transesterification with a chiral alcohol, the resulting diastereomeric ester could undergo diastereoselective epoxidation.

The directing effects of nearby functional groups can also influence the diastereoselectivity of epoxidation reactions. While the ester group in this compound is somewhat remote from the double bond, the phenyl group can influence the approach of the epoxidizing agent. Theoretical studies on similar systems using Density Functional Theory (DFT) can help predict the favored diastereomeric product by analyzing the transition state energies of the different reaction pathways. nih.gov

Table 2: Epoxidation of this compound

| Reagent | Product | Stereochemistry |

|---|---|---|

| m-CPBA | Methyl (Z)-2-(phenyloxiran-2-yl)acetate | Racemic mixture of cis-epoxides |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-withdrawing nature of the ester group in this compound makes its double bond a potential dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.org In this type of reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The stereochemistry of the dienophile is retained in the product.

For this compound, reaction with a simple diene like cyclopentadiene (B3395910) would be expected to yield a bicyclic adduct. The "endo rule" in Diels-Alder reactions predicts that the electron-withdrawing substituent of the dienophile will preferentially occupy the endo position in the transition state, leading to the endo diastereomer as the major product. The use of Lewis acid catalysts can enhance the reactivity of the dienophile and can also influence the endo/exo selectivity of the reaction. umaine.edu

While there are no specific reports of Diels-Alder reactions with this compound in the reviewed literature, the general principles of this powerful ring-forming reaction are well-established and applicable.

Ester Group Transformations

The methyl ester functionality of this compound offers another handle for chemical modification, allowing for its conversion into other functional groups such as different esters, alcohols, and aldehydes, all while potentially preserving the Z-configured double bond.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this reaction can be used to introduce a different alkyl group in place of the methyl group. This can be useful for modifying the physical properties of the molecule or for introducing a chiral auxiliary to direct subsequent stereoselective reactions.

The reaction is typically catalyzed by an acid or a base. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or sodium methoxide (B1231860). The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the new alcohol or to remove the methanol (B129727) that is formed as a byproduct. Enzymatic catalysis, for example using lipases, also provides a mild and selective method for transesterification.

Reduction to Alcohols and Aldehydes

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and the reaction conditions.

The complete reduction of the ester to a primary alcohol, (Z)-5-phenylpent-4-en-1-ol, can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This reaction typically proceeds in high yield.

The partial reduction of the ester to the corresponding aldehyde, (Z)-5-phenylpent-4-enal, is a more delicate transformation. A less reactive and more sterically hindered reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is commonly used for this purpose. sciencemadness.org The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. This transformation provides access to the corresponding aldehyde, which is another valuable synthetic intermediate.

Table 3: Reduction of the Ester Group of this compound

| Reagent | Product | Product Type |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (Z)-5-phenylpent-4-en-1-ol | Primary Alcohol |

| Diisobutylaluminium hydride (DIBAL-H) (at -78 °C) | (Z)-5-phenylpent-4-enal | Aldehyde |

Amidation and Hydrolysis Studies

The ester functionality in this compound is a key site for transformations such as amidation and hydrolysis, which convert the ester into amides and carboxylic acids, respectively. These reactions are fundamental in the synthesis of a wide array of organic molecules.

Amidation:

The direct conversion of esters to amides, known as amidation or aminolysis, is a crucial transformation in organic and medicinal chemistry for the formation of amide bonds. While specific studies on the amidation of this compound are not extensively documented in the literature, the reactivity can be inferred from studies on similar α,β-unsaturated esters like cinnamates. The reaction typically involves heating the ester with an amine, sometimes in the presence of a catalyst to facilitate the process.

The general mechanism for the amidation of an ester involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol to form the corresponding N-substituted amide. The reactivity of the amine plays a significant role, with primary amines generally being more reactive than secondary amines due to steric factors.

Data on the direct amidation of related unsaturated esters with various amines is presented in the table below.

| Amine | Reaction Conditions | Product | Yield (%) | Reference |

| Aniline | Niobium(V) oxide catalyst, solvent-free | N-phenyl-3-phenylpropenamide | High | nih.gov |

| Primary Alkyl Amines | Manganese(I) catalyst | N-alkyl-cinnamamides | Good | youtube.comwikipedia.orgrsc.org |

| Secondary Alkyl Amines | Manganese(I) catalyst | N,N-dialkyl-cinnamamides | Good | youtube.comwikipedia.orgrsc.org |

Hydrolysis:

The hydrolysis of this compound to its corresponding carboxylic acid, (Z)-5-phenylpent-4-enoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate workup step to yield the carboxylic acid. The alkaline hydrolysis of esters is a well-established and efficient method. libretexts.orglibretexts.org

The table below summarizes typical conditions for the hydrolysis of cinnamate esters, which are structurally analogous to the target molecule.

| Hydrolysis Type | Reagents | Product | Key Features | Reference |

| Acid-Catalyzed | H₂O, H₂SO₄ (cat.) | (Z)-5-phenylpent-4-enoic acid | Reversible reaction | libretexts.orgnih.gov |

| Base-Catalyzed (Saponification) | 1. NaOH, H₂O/heat; 2. H₃O⁺ | (Z)-5-phenylpent-4-enoic acid | Irreversible reaction | libretexts.orgwikipedia.org |

Phenyl Group Modifications and Aromatic Reactivity

The phenyl group in this compound is another key site for functionalization, allowing for the introduction of various substituents onto the aromatic ring. This can be achieved through electrophilic aromatic substitution or modern palladium-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The substituent already present on the benzene (B151609) ring dictates the position of the incoming electrophile. The -(CH₂)₂COOCH₃ group attached to the phenyl ring in this compound is an alkyl-type substituent, which is generally considered to be an ortho, para-directing and activating group. This is due to the electron-donating inductive effect of the alkyl chain. Therefore, electrophilic substitution reactions on the phenyl ring of this molecule are expected to yield a mixture of ortho- and para-substituted products.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. youtube.comsigmaaldrich.commasterorganicchemistry.comorganic-chemistry.orgkhanacademy.org

The regioselectivity of electrophilic aromatic substitution on substituted benzenes is a well-studied phenomenon. The table below provides an overview of expected outcomes for the target compound based on established principles.

| EAS Reaction | Electrophile | Expected Major Products | General Reference |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | ortho-nitro and para-nitro derivatives | nih.gov |

| Halogenation | Br⁺ or Cl⁺ (from Br₂/FeBr₃ or Cl₂/AlCl₃) | ortho-bromo/chloro and para-bromo/chloro derivatives | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | ortho-acyl and para-acyl derivatives | sigmaaldrich.comorganic-chemistry.orgkhanacademy.org |

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govclockss.org The phenyl group of this compound can be functionalized through these methods, typically by first converting the phenyl group into an aryl halide or triflate, which can then participate in various coupling reactions. Alternatively, direct C-H activation of the phenyl ring can be employed. rsc.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org To apply this to this compound, the phenyl ring would first need to be halogenated (e.g., brominated) via electrophilic aromatic substitution. The resulting aryl bromide could then be coupled with a variety of boronic acids to introduce new aryl or alkyl groups.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orgmatthey.com While the double bond in this compound itself can participate in Heck reactions, the phenyl group can also be the site of coupling if it is first converted to a halide. This would allow for the introduction of various alkenyl groups onto the aromatic ring.

The following table illustrates the potential for palladium-catalyzed functionalization of the phenyl ring of the target compound, based on established methodologies for related substrates.

| Coupling Reaction | Coupling Partners | Catalyst System | Potential Product | General Reference |

| Suzuki-Miyaura | Aryl bromide derivative of the ester + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Di-aryl derivative | organic-chemistry.orglibretexts.org |

| Heck | Aryl bromide derivative of the ester + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted aryl derivative | nih.govwikipedia.orgorganic-chemistry.orgmatthey.com |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Methyl Z 5 Phenylpent 4 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For methyl (Z)-5-phenylpent-4-enoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural elucidation and, crucially, for the unambiguous assignment of the Z-geometry of the carbon-carbon double bond.

¹H NMR Coupling Constant Analysis for (Z)-Geometry

The proton NMR (¹H NMR) spectrum provides critical information about the electronic environment and connectivity of protons in a molecule. The stereochemistry of the double bond in this compound can be unequivocally determined by analyzing the coupling constant (J-value) between the two vinylic protons (H-4 and H-5).

For a (Z)-configuration, where the vinylic protons are on the same side of the double bond, the dihedral angle between them results in a smaller coupling constant, typically in the range of 6-12 Hz. rsc.org This is in stark contrast to the corresponding (E)-isomer, which would exhibit a much larger coupling constant, generally between 12-18 Hz, due to the anti-periplanar relationship of the vinylic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~2.5 | t | ~7.5 |

| H-3 | ~2.8 | m | - |

| H-4 | ~5.6 | dt | ~11.0, 7.0 |

| H-5 | ~6.5 | d | ~11.0 |

| -OCH₃ | ~3.7 | s | - |

| Phenyl-H | 7.2-7.4 | m | - |

Note: Predicted values are based on established principles of NMR spectroscopy.

¹³C NMR and DEPT for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it is possible to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.org

For this compound, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the phenyl group, the vinylic carbons, the methylene carbons, and the methoxy (B1213986) carbon. The chemical shifts of the vinylic carbons and the allylic methylene carbon (C-3) are particularly sensitive to the stereochemistry of the double bond. In the (Z)-isomer, steric compression between the phenyl group and the alkyl chain typically causes the allylic and vinylic carbons to shift to a higher field (lower ppm value) compared to the (E)-isomer. rsc.org

A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH groups. This information, combined with the broadband ¹³C spectrum, allows for the complete assignment of the carbon framework.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 |

| C=O | ~173 | Quaternary (absent) | Absent |

| Phenyl-C (quat.) | ~137 | Quaternary (absent) | Absent |

| Phenyl-C (CH) | 127-129 | Positive | Positive |

| C-5 | ~132 | Positive | Positive |

| C-4 | ~125 | Positive | Positive |

| -OCH₃ | ~52 | Positive | Absent |

| C-2 | ~34 | Negative | Absent |

| C-3 | ~29 | Negative | Absent |

Note: Predicted values are based on established principles of NMR spectroscopy.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. researchgate.net For this compound, cross-peaks would be observed between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the connectivity of the aliphatic chain and the vinylic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. libretexts.org It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons and piecing together different spin systems. For instance, correlations from the -OCH₃ protons to the carbonyl carbon, and from H-2 and H-3 to the carbonyl carbon would confirm the ester functionality. Correlations from the vinylic proton H-5 to the phenyl carbons would establish the connection of the double bond to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is the most definitive for confirming the (Z)-stereochemistry through-space. youtube.comumn.edu The Nuclear Overhauser Effect is observed between protons that are close in space, regardless of the number of bonds separating them. For this compound, a strong NOE cross-peak would be expected between the vinylic protons H-4 and H-5, as they are on the same side of the double bond. This correlation would be absent or very weak in the (E)-isomer.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, with a molecular formula of C₁₂H₁₄O₂, the expected exact mass can be calculated and compared to the experimental value.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 190.0994 |

| [M+H]⁺ | 191.1072 |

| [M+Na]⁺ | 213.0891 |

The observation of an ion with a mass corresponding to one of these values, within a very narrow tolerance (typically < 5 ppm), would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, in this case, the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, common fragmentation pathways would involve the loss of the methoxy group (-OCH₃), the methoxycarbonyl group (-COOCH₃), and cleavage at various points along the aliphatic chain. The presence of the phenyl group would likely lead to the formation of a stable tropylium (B1234903) ion (m/z 91). The fragmentation of the ester can also lead to characteristic acylium ions. massbank.eulibretexts.org

Table 4: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 191)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 191 | 159 | 32 (CH₃OH) | [C₁₁H₁₁O]⁺ |

| 191 | 131 | 60 (CH₃O₂H) | [C₁₀H₁₁]⁺ |

| 191 | 91 | 100 (C₅H₇O₂) | [C₇H₇]⁺ (Tropylium ion) |

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of its key structural features: the ester group, the carbon-carbon double bond with Z configuration, and the aromatic phenyl ring.

The most prominent peaks in the predicted IR spectrum of this compound are associated with the stretching vibrations of the carbonyl group (C=O) of the ester, the C=C bond of the alkene, and the C-H bonds of the aromatic and aliphatic parts of the molecule. The ester functionality is typically characterized by a strong absorption band for the C=O stretch, and various C-O stretching vibrations. The presence of the phenyl group is confirmed by aromatic C-H stretching and C=C in-ring stretching bands. The (Z)-configuration of the double bond influences the frequency and intensity of the C-H out-of-plane bending vibration.

A detailed breakdown of the predicted IR absorption bands and their corresponding functional group assignments is presented in the table below.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3050 - 3000 | Aromatic C-H | Stretching |

| ~3000 - 2850 | Aliphatic C-H | Stretching |

| ~1740 | Ester C=O | Stretching |

| ~1650 | Alkene C=C | Stretching |

| ~1600, ~1495, ~1450 | Aromatic C=C | In-ring Stretching |

| ~1440 | Methylene (-CH₂-) | Scissoring |

| ~1250 - 1150 | Ester C-O | Stretching |

| ~750, ~700 | Aromatic C-H | Out-of-plane Bending (monosubstituted) |

| ~700 | Alkene C-H (Z-disubstituted) | Out-of-plane Bending |

Single Crystal X-ray Diffraction (where applicable for derivatives or co-crystals)

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. The compound's liquid state at room temperature may present challenges for crystallization, which is a prerequisite for this analytical technique.

In the absence of data for the parent compound, the analysis of derivatives or co-crystals can offer significant structural insights. However, a comprehensive search of crystallographic databases has not revealed any publicly available crystal structures for closely related derivatives of this compound that would allow for a meaningful comparative analysis of its solid-state conformation.

Should a suitable crystalline derivative be synthesized and analyzed in the future, the resulting crystallographic data would provide invaluable information. Key parameters that would be determined include:

Confirmation of the (Z)-geometry: The dihedral angle across the C4=C5 double bond would be definitively established.

Molecular Conformation: The spatial arrangement of the phenyl ring relative to the pentenoate chain would be elucidated, including any torsional angles.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal the nature and geometry of any non-covalent interactions, such as van der Waals forces or C-H···π interactions, which govern the solid-state architecture.

Without an experimental crystal structure, our understanding of the solid-state conformation of this compound and its derivatives remains limited to computational modeling and theoretical predictions.

Theoretical and Computational Studies on Methyl Z 5 Phenylpent 4 Enoate

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like methyl (Z)-5-phenylpent-4-enoate, DFT calculations could provide significant insights into its preferred three-dimensional arrangement (conformation) and the distribution of electrons within the molecule.

A systematic DFT study would typically involve geometry optimization, starting from various initial conformations to locate the global minimum energy structure. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to ensure the reliability of the results.

Key areas of investigation would include:

Rotational Barriers: Calculation of the energy profile for rotation around key single bonds, such as the C-C bonds in the pentenoate chain and the C-phenyl bond, would reveal the most stable conformations and the energy barriers between them.

Electronic Properties: DFT allows for the calculation of various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide information about the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

Illustrative Data Table: Calculated Electronic Properties of this compound (Hypothetical DFT Results)

| Parameter | Value (Hartrees) | Value (eV) |

| Total Energy | -652.12345 | -17745.2 |

| HOMO Energy | -0.24567 | -6.68 |

| LUMO Energy | -0.01234 | -0.34 |

| HOMO-LUMO Gap | 0.23333 | 6.34 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Molecular Dynamics Simulations for Conformational Analysis

While DFT can identify stable conformations, Molecular Dynamics (MD) simulations can provide a picture of the molecule's dynamic behavior over time. An MD simulation would model the movement of each atom in this compound in a simulated environment (e.g., in a solvent like water or in a vacuum) by solving Newton's equations of motion.

Insights from MD simulations would include:

Conformational Landscape: By simulating the molecule for a sufficient duration (nanoseconds to microseconds), one could explore the accessible conformational space and determine the relative populations of different conformers at a given temperature.

Flexibility and Rigidity: MD trajectories would reveal which parts of the molecule are flexible (e.g., the alkyl chain) and which are more rigid (e.g., the phenyl ring).

Solvent Effects: Running simulations in an explicit solvent would allow for the study of how interactions with solvent molecules influence the conformation and dynamics of this compound.

Illustrative Data Table: Major Conformers of this compound from a Hypothetical MD Simulation

| Conformer | Dihedral Angle (C3-C4-C5-C_phenyl) | Population (%) |

| 1 | -60° | 45 |

| 2 | 180° | 30 |

| 3 | 60° | 25 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound itself are reported, such studies on related phenylpentenoate derivatives could be envisioned if a set of analogues with measured biological activities were available.

A hypothetical QSAR study would involve:

Data Set: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding) would be measured.

Descriptor Calculation: For each molecule, a large number of molecular descriptors (e.g., steric, electronic, topological) would be calculated using computational software.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry methods can be used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the predicted spectrum with an experimental one, the structure of a synthesized compound can be confirmed. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and confirm the molecule's structure. It is common practice to scale the calculated frequencies to better match experimental values.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Hypothetical)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 172.5 | 171.8 |

| C_phenyl (ipso) | 138.2 | 137.5 |

| C_phenyl (ortho) | 129.0 | 128.5 |

| C_phenyl (meta) | 128.8 | 128.3 |

| C_phenyl (para) | 127.1 | 126.6 |

| C5 | 130.5 | 129.9 |

| C4 | 125.3 | 124.7 |

| C3 | 34.1 | 33.6 |

| C2 | 29.8 | 29.2 |

| OCH₃ | 51.9 | 51.4 |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Applications of Methyl Z 5 Phenylpent 4 Enoate As a Building Block in Complex Organic Synthesis

Precursor in Natural Product Synthesis

While no definitive total syntheses employing methyl (Z)-5-phenylpent-4-enoate as a starting material have been prominently documented, its structural elements are present in various natural products. The phenylpentenoyl framework is a recurring motif. For instance, related structures are found in certain alkaloids and polyketides where the phenyl group originates from phenylalanine or cinnamic acid precursors and the pentenoate chain is built through polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) pathways.

The (Z)-alkene geometry is a crucial feature that can be exploited to control stereochemistry in subsequent reactions. For example, it could serve as a key precursor in intramolecular cyclization reactions, such as an intramolecular Diels-Alder or an ene reaction, to construct cyclic or polycyclic systems found in terpenoids or other complex natural products. The specific orientation of the substituents on the double bond would directly influence the stereochemical outcome of the cyclized product.

Intermediate in Pharmaceutical Scaffold Construction

The value of this compound in medicinal chemistry lies in its potential for elaboration into diverse molecular scaffolds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, opening pathways to a variety of derivatives. The phenyl ring and the alkene offer sites for further functionalization.

One potential application is in the synthesis of gamma-aminobutyric acid (GABA) analogues. By manipulating the ester and the double bond, it is possible to introduce an amino group at the gamma-position, with the phenyl group serving to modulate lipophilicity and potential interactions with receptor sites.

Table 1: Potential Transformations for Pharmaceutical Scaffold Development

| Starting Material | Reaction Type | Potential Product Class | Pharmaceutical Relevance |

| This compound | Hydrogenation & Lactamization | Phenyl-substituted Piperidones | CNS agents, enzyme inhibitors |

| This compound | Epoxidation & Ring Opening | Phenyl-substituted Tetrahydrofurans | Scaffolds for various therapeutic targets |

| This compound | Heck or Suzuki Coupling | Functionalized Styrenyl Derivatives | Precursors for complex drug molecules |

| This compound | Ozonolysis & Reductive Amination | Amino acids with phenyl side chains | Building blocks for peptidomimetics |

This table represents theoretical transformations based on the known reactivity of the functional groups present in the molecule.

Role in the Synthesis of Material Science Monomers or Polymers

In the field of material science, molecules like this compound could serve as functional monomers. The terminal alkene, in conjunction with the ester group, allows for polymerization. While the (Z)-configuration might present steric challenges for certain types of polymerization compared to its (E)-isomer, it could also be used to impart specific properties to the resulting polymer.

For example, radical or transition-metal-catalyzed polymerization could potentially yield polymers with pendant phenyl and methoxycarbonyl groups. These functional groups can influence the material's properties, such as its refractive index, thermal stability, and solubility. The inherent rigidity of the Z-alkene unit within the polymer backbone could lead to materials with unique conformational preferences.

Utility in the Preparation of Advanced Chemical Reagents

The structure of this compound allows for its conversion into more specialized chemical reagents. The ester can be transformed into a variety of other functional groups, and the alkene can participate in numerous addition and cycloaddition reactions.

One prospective application is in the synthesis of chiral ligands for asymmetric catalysis. The double bond could be dihydroxylated or epoxidized, and the resulting diol or epoxide could be used as a chiral scaffold. The phenyl group can provide beneficial steric bulk and electronic properties to the resulting ligand, which could then be used to control the stereochemical outcome of metal-catalyzed reactions.

Table 2: Potential Reagent Synthesis Pathways

| Reagent Class | Synthetic Transformation | Key Intermediate | Potential Application |

| Chiral Ligand | Asymmetric Dihydroxylation | Chiral diol derived from the alkene | Asymmetric synthesis |

| Grignard Reagent | Conversion of ester to alcohol, then to halide, then Mg insertion | Phenylpentenylmagnesium halide | Carbon-carbon bond formation |

| Organoborane | Hydroboration of the alkene | Phenyl-substituted borane | Suzuki coupling, reduction |

This table outlines hypothetical pathways to advanced reagents, leveraging the functional groups of the title compound.

Synthetic Analogs and Derivatives of this compound

The structural framework of this compound offers multiple avenues for modification, leading to a diverse range of synthetic analogs and derivatives. These modifications, which include variations in the ester group, substitutions on the phenyl ring, and alterations to the alkene chain, allow for the fine-tuning of the molecule's chemical and physical properties. Such analogs are instrumental in structure-activity relationship studies and in the development of novel compounds with specific reactivity and functionality.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Stereoselective Synthesis

The precise control of the (Z)-geometry of the double bond in methyl (Z)-5-phenylpent-4-enoate is paramount for its properties and potential applications. Future research will undoubtedly focus on the development of more efficient and highly stereoselective catalytic systems.

One promising avenue lies in the advancement of ruthenium-based olefin metathesis catalysts . While traditional ruthenium catalysts often favor the thermodynamically more stable (E)-isomer, recent developments in chelated ruthenium catalysts have shown remarkable Z-selectivity. acs.orgnih.gov Future work could involve the design and synthesis of novel ruthenium catalysts with tailored ligand architectures to enhance Z-selectivity in the cross-metathesis of styrene (B11656) derivatives with appropriate acrylate (B77674) partners. rsc.orghrpub.org The goal would be to achieve high yields and selectivities under mild reaction conditions, minimizing the formation of the undesired (E)-isomer and homodimetathesis byproducts.

Another critical area is the refinement of the Horner-Wadsworth-Emmons (HWE) reaction . Modified Still-Gennari-type reagents have demonstrated high Z-selectivity in the olefination of various aldehydes. nih.govmdpi.com Research in this domain could focus on developing new phosphonate (B1237965) reagents that are specifically optimized for the reaction with benzaldehyde (B42025) and a suitable phosphonate precursor to form this compound with near-perfect Z-selectivity. The exploration of reaction conditions, including the choice of base and solvent, will be crucial in maximizing the stereochemical outcome. nih.gov

| Catalytic System | Potential Substrates | Key Research Goals |

| Novel Chelated Ruthenium Catalysts | Styrene, Methyl acrylate | >99% Z-selectivity, High turnover number, Low catalyst loading |

| Modified Still-Gennari Reagents | Benzaldehyde, Custom phosphonate | High yields, Scalability, Mild reaction conditions |

Integration into Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. springernature.com The integration of the synthesis of this compound into flow chemistry methodologies is a logical and promising future direction.

The synthesis of related cinnamate (B1238496) esters has already been successfully demonstrated in continuous-flow microreactors. mdpi.comresearchgate.net Future research could adapt these methodologies for the stereoselective synthesis of the (Z)-isomer. This would involve the design of a flow reactor setup that allows for precise control over reaction parameters such as temperature, pressure, and residence time, which are critical for controlling stereoselectivity. The use of immobilized catalysts or reagents within the flow system would also be a key area of investigation, facilitating catalyst recycling and product purification.

| Flow Chemistry Approach | Target Reaction | Potential Advantages |

| Packed-Bed Reactor | Ruthenium-catalyzed cross-metathesis | Catalyst reuse, High throughput, Improved safety |

| Microfluidic Reactor | Horner-Wadsworth-Emmons reaction | Precise temperature control, Rapid optimization |

Exploration of Bio-Catalytic Transformations

Biocatalysis is an increasingly important tool in modern organic synthesis, offering high selectivity and mild reaction conditions. The application of enzymes to the synthesis and transformation of this compound presents several exciting research avenues.

Lipase-catalyzed kinetic resolution could be employed to resolve racemic precursors of the target molecule, or to perform enantioselective transformations on the ester itself. Lipases have been shown to be effective in the resolution of various esters and alcohols. mdpi.comresearchgate.net Research could focus on screening a library of lipases to find an enzyme with high enantioselectivity for a specific transformation related to this compound.

Furthermore, enzyme-catalyzed asymmetric synthesis could provide a direct route to chiral derivatives of the compound. For instance, the biocatalytic reduction of a corresponding ketone precursor could yield a chiral alcohol with high enantiomeric excess, which could then be converted to the target ester.

| Biocatalytic Method | Enzyme Class | Potential Transformation |

| Dynamic Kinetic Resolution | Lipase | Asymmetric acylation of a precursor alcohol |

| Asymmetric Reduction | Ketoreductase | Enantioselective reduction of a ketone precursor |

Advanced Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms leading to the formation of this compound is crucial for the rational design of improved synthetic methods. Advanced in situ and operando spectroscopic techniques are powerful tools for the characterization of transient reaction intermediates.

For ruthenium-catalyzed metathesis reactions, in situ NMR spectroscopy can be used to observe and characterize the key ruthenacyclobutane intermediates. nih.govrsc.org Such studies could provide valuable insights into the factors that govern the Z-selectivity of the reaction. By monitoring the reaction in real-time, researchers can identify the resting state of the catalyst and understand the kinetics of the catalytic cycle.

Operando infrared (IR) spectroscopy is another valuable technique for studying catalytic reactions under actual process conditions. This could be applied to monitor the formation and consumption of species on the surface of a heterogeneous catalyst or in a homogeneous solution during the synthesis of this compound.

| Spectroscopic Technique | Reaction Type | Information Gained |

| In situ NMR Spectroscopy | Ruthenium-catalyzed metathesis | Structure of metallacyclobutane intermediates |

| Operando IR Spectroscopy | Horner-Wadsworth-Emmons reaction | Monitoring of key vibrational modes of intermediates |

Computational Design of New Reactions for the Compound's Framework

Computational chemistry, particularly Density Functional Theory (DFT) and machine learning, is becoming an indispensable tool in modern catalyst and reaction design. nih.gov

DFT calculations can be employed to elucidate the reaction mechanisms and origins of stereoselectivity in the synthesis of this compound. researchgate.netacs.org For instance, DFT studies can model the transition states of the Horner-Wadsworth-Emmons or Wittig reactions to understand the energetic factors that favor the formation of the (Z)-isomer. mdpi.com This knowledge can then be used to computationally design modified reagents or catalysts with enhanced Z-selectivity. chemrxiv.org

Machine learning algorithms are emerging as a powerful tool for predicting catalyst performance and reaction outcomes. researchgate.netarxiv.org By training a machine learning model on a dataset of known stereoselective reactions, it may be possible to predict the Z/E ratio for the synthesis of this compound with a given catalyst or set of reaction conditions. This predictive capability could significantly accelerate the discovery of optimal synthetic routes. chemistryviews.orgrsc.org